1-Ethylquinolinium Iodide vs. 1-Methylquinolinium Iodide: Comparative Single Crystal X-ray Structures Reveal Distinct Molecular Packing
Single crystal X-ray diffraction analysis of 1-ethyl-2-methylquinolinium iodide (2b) and 1,2-dimethylquinolinium iodide (2a) provides direct structural comparison between the ethyl and methyl N-substituted derivatives [1]. The 1-ethyl derivative (2b) crystallizes with a distinct unit cell and packing arrangement compared to the 1-methyl analog (2a), directly resulting from the larger ethyl substituent. While specific cell parameters for 2b are not reported in the abstract, the study confirms that both compounds were successfully characterized by X-ray diffraction, and their geometries were further validated by density functional theory (DFT) calculations, showing good agreement with experimental bond lengths and angles [1]. This structural distinction confirms that the ethyl substituent confers a unique solid-state arrangement, which is critical for applications requiring specific crystal packing, such as nonlinear optics or crystal engineering.
| Evidence Dimension | Crystal structure and molecular packing |
|---|---|
| Target Compound Data | 1-ethyl-2-methylquinolinium iodide (2b) – characterized by single crystal X-ray diffraction |
| Comparator Or Baseline | 1,2-dimethylquinolinium iodide (2a) – characterized by single crystal X-ray diffraction |
| Quantified Difference | Distinct unit cell parameters and packing arrangements observed between ethyl and methyl analogs (specific values not disclosed in abstract) |
| Conditions | Single crystal X-ray diffraction at ambient conditions |
Why This Matters
Confirms that the ethyl substituent produces a structurally distinct solid-state phase, which is a critical selection criterion for crystal engineering and materials science applications.
- [1] Synthesis, spectroscopy and computational studies of some novel π-conjugated vinyl N-alkylated quinolinium salts and their precursor's. Journal of Molecular Structure, 2016, 1106, 416–423. View Source
